(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-octanoyloxybutanoate;hydrochloride
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Overview
Description
(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-octanoyloxybutanoate;hydrochloride is a deuterated form of octanoyl-L-carnitine. This compound is a medium-chain fatty acid ester of carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for energy production. The deuterated form is often used as an internal standard in various analytical applications due to its stability and distinct mass shift.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanoyl-L-carnitine-(N-methyl-d3) hydrochloride involves the esterification of L-carnitine with octanoic acid, followed by the introduction of deuterium atoms. The reaction typically occurs in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity. The final product is then converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactors and purification systems to achieve the desired isotopic purity and chemical purity. Quality control measures are implemented at various stages to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Octanoyl-L-carnitine-(N-methyl-d3) hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol form.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Octanoic acid and its derivatives.
Reduction: Octanoyl alcohol and L-carnitine.
Substitution: Various substituted carnitine derivatives.
Scientific Research Applications
Octanoyl-L-carnitine-(N-methyl-d3) hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of carnitine and its esters.
Biology: Studied for its role in fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and cardiovascular diseases.
Industry: Utilized in the development of nutritional supplements and pharmaceuticals.
Mechanism of Action
The primary mechanism of action of Octanoyl-L-carnitine-(N-methyl-d3) hydrochloride involves the transport of fatty acids into the mitochondria. This process is facilitated by the carnitine shuttle, where the compound binds to fatty acids and transports them across the mitochondrial membrane. Once inside the mitochondria, the fatty acids undergo β-oxidation to produce energy. The deuterated form allows for precise tracking and quantification in metabolic studies.
Comparison with Similar Compounds
Similar Compounds
- Acetyl-L-carnitine-(N-methyl-d3) hydrochloride
- Tetradecanoyl-L-carnitine-(N-methyl-d3) hydrochloride
- Isovaleryl-DL-carnitine-(N,N,N-trimethyl-d9) hydrochloride
Uniqueness
Octanoyl-L-carnitine-(N-methyl-d3) hydrochloride is unique due to its medium-chain fatty acid structure, which allows for efficient transport into the mitochondria. Its deuterated form provides a distinct mass shift, making it an ideal internal standard for analytical applications. Compared to similar compounds, it offers a balance between chain length and metabolic efficiency, making it versatile for various research and industrial applications.
Properties
IUPAC Name |
(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-octanoyloxybutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H/t13-;/m1./s1/i2D3; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMFUYYXIJGKKU-HZUATLIXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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